molecular formula C12H24NO7P B1447019 (S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid CAS No. 1159501-74-2

(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid

Cat. No.: B1447019
CAS No.: 1159501-74-2
M. Wt: 325.3 g/mol
InChI Key: MGSABLKLLXJFRB-SECBINFHSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a diethoxyphosphoryl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid involves its ability to undergo selective chemical transformations. The Boc group provides protection for the amino group, allowing for selective reactions at other sites. The diethoxyphosphoryl group can participate in phosphorylation reactions, which are crucial in various biochemical pathways .

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid, commonly referred to as Boc-L-Ala-3-(diethoxyphosphoryl), is a compound of significant interest in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, including synthesis, transport mechanisms, and potential therapeutic applications.

  • Molecular Formula : C12H24NO7P
  • Molecular Weight : 325.30 g/mol
  • CAS Number : 1159501-66-2

The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and a diethoxyphosphoryl group, which is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves the coupling of Boc-protected amino acids with diethoxyphosphoryl derivatives. Various methods have been reported, including the use of coupling agents and solvents that enhance yield and purity.

Amino Acid Transport Mechanisms

Research indicates that this compound acts as a substrate for amino acid transport systems in various cell types. Specifically, studies have shown that this compound can enter cells via system A amino acid transporters, which are responsible for the uptake of small neutral amino acids.

In vitro assays demonstrated that compounds similar to this compound exhibited effective uptake in glioma cell lines, indicating potential utility in targeting brain tumors due to their favorable transport characteristics across the blood-brain barrier (BBB) .

Tumor Uptake Studies

A notable study evaluated the biodistribution of this compound in rat models with intracranial tumors. Results indicated high tumor-to-normal brain ratios, suggesting that this compound could selectively accumulate in tumor tissues while minimizing uptake in healthy brain regions. The tumor-to-normal brain ratio ranged from 20:1 to 115:1, highlighting its potential as a radiopharmaceutical for imaging or therapy .

Case Studies and Experimental Findings

StudyFindings
Radiolabeling Study Demonstrated effective cellular uptake via system A transporters in glioma cells; high tumor-to-brain ratios observed in vivo.
In Vitro Assays Showed significant inhibition of uptake by other amino acids, confirming specificity for transport mechanisms .
Biodistribution Analysis Reported high selectivity for tumor tissue with minimal normal brain uptake, making it a candidate for targeted therapies .

Properties

IUPAC Name

(2S)-3-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24NO7P/c1-6-18-21(17,19-7-2)8-9(10(14)15)13-11(16)20-12(3,4)5/h9H,6-8H2,1-5H3,(H,13,16)(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSABLKLLXJFRB-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(C(=O)O)NC(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(C[C@H](C(=O)O)NC(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid
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(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid
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(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid
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(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid
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(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid
Reactant of Route 6
(S)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid

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